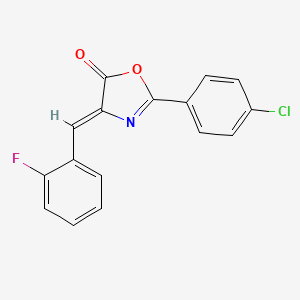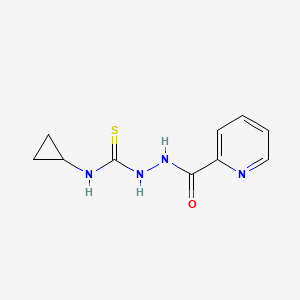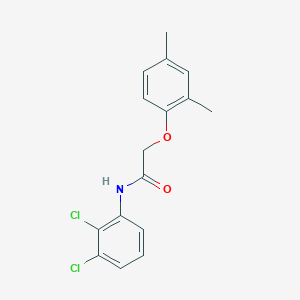
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound with a molecular formula of C16H10ClFNO2. It is commonly referred to as CFCO, and it is a derivative of oxazole. CFCO is a promising chemical compound in the field of scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of CFCO is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CFCO has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. It also induces cell cycle arrest at the G2/M phase and inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
CFCO has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also modulates the expression of various genes involved in cancer cell proliferation, angiogenesis, and metastasis. In addition, CFCO has been shown to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
CFCO has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It also exhibits high stability and low toxicity, making it suitable for use in various in vitro and in vivo assays. However, CFCO also has some limitations, such as its low solubility in water and organic solvents, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of CFCO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of new derivatives of CFCO with improved efficacy and selectivity is also an area of interest. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of CFCO in animal models and clinical trials is necessary for its further development as a potential drug candidate.
合成方法
The synthesis of CFCO involves the reaction between 4-chlorobenzaldehyde, 2-fluorobenzylamine, and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of CFCO can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学研究应用
CFCO has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFCO is in the development of new drugs for the treatment of various diseases. CFCO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFCFILSQXZFW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)




![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

